molecular formula C6H14ClNO B1432632 methyl 3-methylbutanecarboximidate hydrochloride CAS No. 580198-47-6

methyl 3-methylbutanecarboximidate hydrochloride

Cat. No.: B1432632
CAS No.: 580198-47-6
M. Wt: 151.63 g/mol
InChI Key: KAXHJRBRBRBVTI-UHFFFAOYSA-N
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Description

methyl 3-methylbutanecarboximidate hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylbutanecarboximidate hydrochloride typically involves the reaction of 3-methylbutanoic acid with methanol in the presence of a suitable catalyst to form the ester, followed by the reaction with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to optimize yield and purity. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 3-methylbutanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

    Oxidation: 3-methylbutanoic acid.

    Reduction: 3-methylbutanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-methylbutanecarboximidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methylbutanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylbutanoate: Similar in structure but lacks the hydrochloride group.

    3-methylbutanamide: Similar backbone but different functional groups.

    3-methylbutanamine: Reduced form of the compound.

Uniqueness

methyl 3-methylbutanecarboximidate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 3-methylbutanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)4-6(7)8-3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHJRBRBRBVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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